8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine
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Overview
Description
8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine is a heterocyclic compound that belongs to the class of dibenzooxazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions . Another method includes the use of copper catalysis for the one-pot synthesis involving C-N and C-O coupling reactions .
Industrial Production Methods: Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yields and purity. Microwave-assisted synthesis has been reported to be effective, providing a rapid and efficient route to the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor agonist.
Medicine: It shows promise as an antidepressant, analgesic, and calcium channel antagonist.
Mechanism of Action
The mechanism of action of 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, as a calcium channel antagonist, it inhibits the influx of calcium ions into cells, thereby modulating cellular activities. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Shares a similar core structure but lacks the chlorine substitution.
Pyrido[3,2-b][1,4]benzoxazines: Contains a similar tricyclic structure but with different substituents and ring fusion patterns.
Uniqueness: 8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9ClN2O |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
8-chloro-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine |
InChI |
InChI=1S/C12H9ClN2O/c13-9-3-4-11-8(6-9)7-15-10-2-1-5-14-12(10)16-11/h1-6,15H,7H2 |
InChI Key |
QEJOGOLKHVDQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C(N1)C=CC=N3 |
Origin of Product |
United States |
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